6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine 6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 701232-65-7
VCID: VC15805624
InChI: InChI=1S/C9H10BrN3O/c1-9(2)6(10)3-5-7(11)12-4-13-8(5)14-9/h3-4H,1-2H3,(H2,11,12,13)
SMILES:
Molecular Formula: C9H10BrN3O
Molecular Weight: 256.10 g/mol

6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine

CAS No.: 701232-65-7

Cat. No.: VC15805624

Molecular Formula: C9H10BrN3O

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine - 701232-65-7

Specification

CAS No. 701232-65-7
Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
IUPAC Name 6-bromo-7,7-dimethylpyrano[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C9H10BrN3O/c1-9(2)6(10)3-5-7(11)12-4-13-8(5)14-9/h3-4H,1-2H3,(H2,11,12,13)
Standard InChI Key BECLHXUHFAVJMX-UHFFFAOYSA-N
Canonical SMILES CC1(C(=CC2=C(N=CN=C2O1)N)Br)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a bicyclic pyrano[2,3-d]pyrimidine core, where a pyran ring (oxygen-containing six-membered ring) is fused to a pyrimidine ring (a six-membered ring with two nitrogen atoms). Key substituents include:

  • Bromine at position 6, contributing to electrophilic reactivity.

  • Dimethyl groups at position 7, inducing steric effects and influencing solubility.

  • Amino group at position 4, enabling hydrogen bonding and nucleophilic interactions .

The IUPAC name, 6-bromo-7,7-dimethylpyrano[2,3-d]pyrimidin-4-amine, reflects this substitution pattern.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₀BrN₃O
Molecular Weight256.10 g/mol
SMILES NotationCC1(C(=CC2=C(N=CN=C2O1)N)Br)C
InChIKeyBECLHXUHFAVJMX-UHFFFAOYSA-N

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):
While experimental NMR data for this specific compound is limited, analogous pyranopyrimidines exhibit distinct signals:

  • ¹H NMR: Pyran ring protons resonate near δ 4.0–5.5 ppm, while aromatic pyrimidine protons appear upfield (δ 6.5–8.5 ppm) .

  • ¹³C NMR: The quaternary carbon bearing bromine is typically observed at δ 90–110 ppm .

Mass Spectrometry:
The molecular ion peak (M⁺) at m/z 256.10 corresponds to the molecular weight, with fragmentation patterns likely involving loss of Br (79.9 Da) and methyl groups.

Computational Predictions:

  • Density: ~1.71 g/cm³ (predicted for related analogs) .

  • pKa: Estimated at 1.20 ± 0.40, suggesting weak acidity at the amino group .

Synthesis and Derivative Development

Synthetic Pathways

Although detailed protocols for 6-bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine are scarce, its synthesis likely follows strategies used for analogous pyranopyrimidines:

  • Cyclocondensation: Reacting a brominated pyran precursor with a pyrimidine amine under acidic or basic conditions .

  • Functional Group Interconversion: Bromination of a preformed pyranopyrimidine scaffold using reagents like PBr₃ or N-bromosuccinimide (NBS).

Key challenges include regioselective bromination and minimizing side reactions at the amino group. Yields for similar compounds range from 74% to 89% under optimized conditions .

Derivative Synthesis

Replacing the bromine atom or modifying the amino group can generate derivatives with enhanced bioactivity:

  • Phosphorylation: Reacting with phosphorus oxychloride (POCl₃) to form chlorinated intermediates, which are further functionalized .

  • Alkylation: Introducing alkyl chains at the amino group to improve lipophilicity .

Table 2: Comparative Analysis of Related Compounds

CompoundCAS NumberMolecular Weight (g/mol)Key Feature
6-Bromo-7,7-dimethyl-7H...701232-65-7256.10Bromine substituent
2-Hydrazinyl-5,7-dimethyl..1860030-61-0194.23Hydrazine functional group
6-Bromo-7,7-dimethyl-7H...701232-62-4257.08Hydroxyl substituent

Physicochemical Properties and Stability

Solubility and Partitioning

  • LogP: Predicted to be ~2.1 (moderate lipophilicity), favoring membrane permeability.

  • Aqueous Solubility: Limited solubility in water due to hydrophobic dimethyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

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